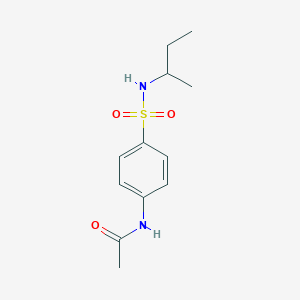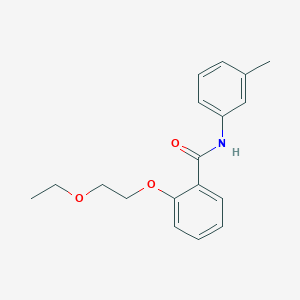
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide, also known as NS6740, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NS6740 is a small molecule that acts as a positive allosteric modulator of the GABA-A receptor, which is an important neurotransmitter receptor in the brain.
Mecanismo De Acción
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide acts as a positive allosteric modulator of the GABA-A receptor, which means that it enhances the activity of this receptor in response to the binding of GABA. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity in the brain. By enhancing GABAergic neurotransmission, N-(4-sec-Butylsulfamoyl-phenyl)-acetamide can increase the inhibitory tone in the brain, leading to anxiolytic, anticonvulsant, and sedative effects.
Biochemical and physiological effects:
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has been shown to enhance the activity of GABA-A receptors in various brain regions, including the hippocampus, amygdala, and prefrontal cortex. This enhanced GABAergic neurotransmission leads to anxiolytic, anticonvulsant, and sedative effects. N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has also been found to improve memory and cognitive function in animal models of Alzheimer's disease. In addition, N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has been shown to have a low toxicity profile and does not produce significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it useful for studying the role of GABA-A receptors in the brain. N-(4-sec-Butylsulfamoyl-phenyl)-acetamide is also selective for the α1β2γ2 subtype of the GABA-A receptor, which is the most abundant subtype in the brain. However, N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-(4-sec-Butylsulfamoyl-phenyl)-acetamide also has a short half-life in the body, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(4-sec-Butylsulfamoyl-phenyl)-acetamide. One area of research is to further investigate its potential therapeutic applications in neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Another area of research is to study the role of GABA-A receptors in various physiological and pathological conditions using N-(4-sec-Butylsulfamoyl-phenyl)-acetamide as a tool compound. Additionally, future research could focus on developing more potent and selective positive allosteric modulators of the GABA-A receptor with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(4-sec-Butylsulfamoyl-phenyl)-acetamide involves the reaction of 4-sec-butylsulfonamide-phenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This acyl chloride is then reacted with acetamide to yield N-(4-sec-Butylsulfamoyl-phenyl)-acetamide. The purity of N-(4-sec-Butylsulfamoyl-phenyl)-acetamide can be improved through recrystallization with ethanol.
Aplicaciones Científicas De Investigación
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance GABAergic neurotransmission, which is involved in the regulation of anxiety, depression, and epilepsy. N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has also been found to improve memory and cognitive function in animal models of Alzheimer's disease. In addition, N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has been studied for its potential use as a tool compound in neuroscience research to study the role of GABA-A receptors in various physiological and pathological conditions.
Propiedades
Nombre del producto |
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide |
|---|---|
Fórmula molecular |
C12H18N2O3S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O3S/c1-4-9(2)14-18(16,17)12-7-5-11(6-8-12)13-10(3)15/h5-9,14H,4H2,1-3H3,(H,13,15) |
Clave InChI |
TZPLNNIOFJNAJU-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
SMILES canónico |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)
![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)
![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)

![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)
![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)
![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)
![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)